Type A Allatostatin I acetate
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Overview
Description
Type A Allatostatin I acetate is a tridecapeptide belonging to the allatostatin family, which are neuropeptide hormones found in insects and crustaceans. These peptides play a crucial role in inhibiting the synthesis of juvenile hormone and reducing food intake in insects . The allatostatin family is divided into three types: A, B, and C, each with distinct evolutionary histories and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Type A Allatostatin I acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: Type A Allatostatin I acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at specific amino acid residues
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
Type A Allatostatin I acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in regulating feeding, growth, and development in insects. .
Industry: Utilized in the development of novel pest control agents and insect growth regulators.
Mechanism of Action
Type A Allatostatin I acetate exerts its effects by binding to specific G-protein coupled receptors (GPCRs) known as allatostatin receptors. Upon binding, it activates intracellular signaling pathways that lead to the inhibition of juvenile hormone synthesis and reduction of food intake. The primary molecular targets are the allatostatin receptors located in the brain and midgut of insects .
Comparison with Similar Compounds
Allatostatin B: Another type of allatostatin with a different amino acid sequence and receptor specificity.
Allatostatin C: Contains three subtypes (C, CC, and CCC) and has distinct functions compared to Type A allatostatins
Uniqueness: Type A Allatostatin I acetate is unique due to its specific C-terminal FGL-amide motif, which is conserved across various insect species. This motif is crucial for its binding affinity and specificity to allatostatin receptors .
Properties
Molecular Formula |
C63H98N18O18 |
---|---|
Molecular Weight |
1395.6 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide |
InChI |
InChI=1S/C61H94N18O16.C2H4O2/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62;1-2(3)4/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67);1H3,(H,3,4)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-;/m0./s1 |
InChI Key |
RFKWRKJZYLOIRY-DUSDMSLWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
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